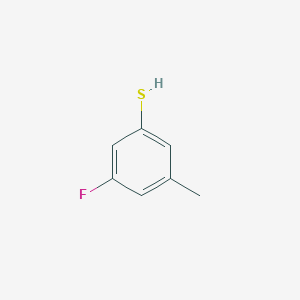

3-Fluoro-5-methylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRSYCJFFOUSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Catalytic Approaches for 3 Fluoro 5 Methylthiophenol

Classical Synthetic Routes to Thiophenols: Adaptations for Fluorinated and Methyl-Substituted Aromatic Systems

Traditional methods for synthesizing thiophenols often serve as the foundation for producing more complex derivatives. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring necessitates specific adaptations of these classical routes to manage reactivity and ensure regioselective outcomes.

One of the most versatile methods for introducing a variety of functional groups onto an aromatic ring, including a thiol group, begins with the diazotization of a primary aromatic amine. This process involves the reaction of an aniline (B41778) derivative with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. acs.org These salts are highly useful intermediates that can be converted to thiophenols.

For a target molecule like 3-fluoro-5-methylthiophenol, the logical precursor would be 3-fluoro-5-methylaniline (B1303435). The general procedure involves:

Diazotization : The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. Maintaining low temperatures is crucial as diazonium salts can be unstable and decompose, especially when not isolated. nih.gov

Conversion to Thiophenol : The diazonium salt solution is then reacted with a sulfur-containing nucleophile. A common method involves reaction with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester to yield the thiophenol.

Historically, ensuring the stability and managing the hazardous nature of isolated diazonium salts has been a challenge. google.com Modern improvements focus on in situ consumption of the diazonium intermediate to avoid its isolation. nih.gov

Table 1: Representative Conditions for Diazotization of Anilines

| Starting Material | Reagents | Temperature (°C) | Key Intermediate | Ref. |

| 4-chloroaniline | NO₂ in air, 1 N HCl | Room Temperature | 4-chlorobenzenediazonium salt | acs.org |

| 2-fluoro aniline | tert-Butyl nitrite (TBN), Acetonitrile | 28 | 2-fluorobenzenediazonium species | nih.gov |

| Substituted Anilines | NaNO₂, Organic Base-HF Agents | 0 | Aryl diazonium salt | sci-hub.se |

Nucleophilic aromatic substitution (SNAr) provides another classical route to aryl thiols. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For the synthesis of thiophenols, a sulfhydryl reagent such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis is used as the nucleophile.

The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In the context of this compound, a potential precursor for an SNAr reaction would need a good leaving group (e.g., Cl, Br) at the desired position for thiolation and be sufficiently activated. A plausible precursor could be 1,3-difluoro-5-methylbenzene or 1-chloro-3-fluoro-5-methylbenzene. The fluorine atom itself can act as a leaving group, although it is less reactive than heavier halogens. The reaction proceeds smoothly when the aromatic ring is electron-deficient. nih.gov

Table 2: Key Factors in Nucleophilic Aromatic Substitution for Thiol Synthesis

| Factor | Description | Significance | Ref. |

| Leaving Group | A halide (F, Cl, Br, I) or other suitable group. | The nature of the leaving group affects reaction rate. | libretexts.org |

| Activating Group | Strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. | Stabilizes the intermediate Meisenheimer complex, making the reaction feasible. | libretexts.orgyoutube.com |

| Nucleophile | A sulfur source, such as thiolate ions (RS⁻) or sodium hydrosulfide (NaSH). | Provides the thiol functionality. | nih.gov |

| Solvent | Typically polar aprotic solvents like DMAc, DMF, or DMSO. | Solvates the cation and facilitates the reaction between the nucleophile and the aromatic substrate. | nih.gov |

Targeted Synthesis of this compound: Key Precursors and Reaction Steps

The specific 1,3,5- (or meta-) substitution pattern of this compound requires a synthetic strategy that precisely controls the introduction of each group. The directing effects of the substituents already on the ring play a crucial role in determining the position of subsequent functionalizations.

Achieving the correct regiochemistry is the central challenge. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing but deactivating) must be considered.

Fluorination Strategy : Direct fluorination of m-cresol (B1676322) (3-methylphenol) or its derivatives can be challenging due to the formation of multiple isomers. A more controlled approach often involves the Sandmeyer-type reaction on a corresponding amine. Starting with 3-amino-5-methylphenol, one could potentially protect the phenol, perform a Balz-Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt) to introduce fluorine, and then deprotect.

Thiolation Strategy : The introduction of the thiol group can be achieved via several methods. A common route involves the reduction of a sulfonyl chloride. For example, 3-fluoro-5-methylaniline could be converted to its diazonium salt, which is then reacted with SO₂ in the presence of a copper catalyst to form 3-fluoro-5-methylbenzenesulfonyl chloride. Subsequent reduction of the sulfonyl chloride with a reducing agent like zinc and acid yields the desired thiophenol. Another approach involves the copper-catalyzed coupling of an aryl iodide with elemental sulfur, followed by reduction. organic-chemistry.orgorganic-chemistry.org

A plausible multi-step synthesis for this compound could start from a readily available precursor like 3,5-dimethylaniline.

Proposed Synthetic Pathway:

Monobromination : Start with 3,5-dimethylaniline. Protection of the amino group as an acetanilide (B955) allows for controlled monobromination at an ortho/para position relative to the activating amino group. However, achieving the desired substitution pattern from this starting material is complex.

Alternative Precursor (e.g., 3-Fluoro-5-bromotoluene) : A more direct route might start with 3-fluoro-5-bromotoluene. This intermediate could then undergo a metal-catalyzed C-S cross-coupling reaction. For example, palladium- or copper-catalyzed coupling with a thiol equivalent (e.g., sodium thiomethoxide to form a methyl thioether, followed by demethylation) or a direct thiolation protocol could be employed.

Sulfonamide Reduction Route : A patent describes the synthesis of various substituted thiophenols, including 3,5-dimethylthiophenol, by heating the corresponding benzenesulfonamide (B165840) with potassium formate. google.com Applying this to a fluorinated analog, one could envision a route starting from 3-fluoro-5-methylaniline, converting it to 3-fluoro-5-methylbenzenesulfonamide, and then performing the reduction.

Table 3: Example of Sulfonamide to Thiophenol Conversion

| Starting Material | Reagent | Temperature (°C) | Product | Yield | Ref. |

| 3,5-dimethyl benzene (B151609) sulfonamide | Potassium formate | 200 | 3,5-thiophenol dimethyl benzene | 4.4g from 9.3g starting material | google.com |

| 3-methyl-4-fluorobenzene sulphonamide | Potassium formate | 200 | 3-methyl-4-fluoro thiophenol | 4.6g from 9.5g starting material | google.com |

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is critical for specialty chemicals used as intermediates in pharmaceutical synthesis. The purification of this compound would likely involve a combination of standard and advanced techniques to remove starting materials, reagents, and byproducts.

Distillation:

Distillation is a primary method for purifying liquid organic compounds. longdom.org For a compound like this compound, which is expected to be a liquid at room temperature, vacuum distillation would be the preferred method. youtube.com This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition of the thiol and minimizing the formation of disulfide impurities through oxidation. youtube.comrochester.edu The efficiency of the distillation depends on the difference in boiling points between the desired product and any impurities.

Crystallization and Recrystallization:

If this compound is a solid or can be derivatized into a solid, recrystallization is a powerful purification technique. illinois.edulibretexts.org This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com A carefully selected solvent system would dissolve the compound at an elevated temperature, and upon cooling, the pure compound would crystallize out, leaving the impurities in the solution. mt.comtaylorandfrancis.com For thiophenols, which are prone to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Chromatography:

For achieving very high purity or for separating compounds with similar physical properties, column chromatography is an effective method. In this technique, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) with a mobile phase (a solvent or a mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. While highly effective, chromatography is often less scalable and more expensive than distillation or recrystallization for large-scale production.

Extraction:

Liquid-liquid extraction is a fundamental work-up and purification step. Given the acidic nature of the thiol proton, an aqueous basic solution (e.g., sodium hydroxide) could be used to extract this compound from an organic solution into the aqueous phase, leaving non-acidic impurities behind. reddit.com Subsequently, acidification of the aqueous phase would precipitate the purified thiol, which could then be extracted back into an organic solvent. This acid-base extraction is a highly effective method for separating thiols from neutral or basic impurities.

| Purification Method | Principle of Separation | Applicability to this compound | Key Considerations |

| Vacuum Distillation | Difference in boiling points | High, for removing non-volatile or less volatile impurities | Requires reduced pressure to prevent thermal decomposition and oxidation. rochester.edu |

| Recrystallization | Difference in solubility | Applicable if the compound is solid or can be derivatized | Choice of solvent is critical; an inert atmosphere is recommended to prevent oxidation. rochester.edu |

| Column Chromatography | Differential adsorption | High, for achieving very high purity and separating close-boiling impurities | Less economical for large-scale production. |

| Acid-Base Extraction | Difference in acidity | High, for separating from neutral and basic impurities | The product must be stable to the pH changes involved. reddit.com |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methylthiophenol

Electrophilic Aromatic Substitution Reactions Involving 3-Fluoro-5-methylthiophenol

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. libretexts.org

The directing effects of substituents in electrophilic aromatic substitution are paramount in determining the position of the incoming electrophile. Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directors. libretexts.org

Methylthio Substituent (-SCH₃): The methylthio group is also an ortho-, para-director. The sulfur atom has lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. Similar to the fluoro group, the methylthio group also exerts an electron-withdrawing inductive effect, but its resonance effect is generally more dominant in directing the regioselectivity.

In this compound, the two substituents are meta to each other. The directing effects of both the fluoro and methylthio groups will influence the position of electrophilic attack. The positions ortho and para to the activating methylthio group are favored. Similarly, the positions ortho and para to the deactivating but ortho-, para-directing fluoro group are also potential sites of reaction. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution in a given electrophilic aromatic substitution reaction.

Computational methods, such as RegioSQM, can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic centers in the molecule. nih.gov

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto an aromatic ring is a common electrophilic substitution reaction. jcu.edu.au For this compound, halogenation would be expected to occur at the positions activated by both the fluoro and methylthio groups. The reaction typically proceeds in the presence of a Lewis acid catalyst for chlorination and bromination. masterorganicchemistry.com Iodination can be achieved using iodine in the presence of an oxidizing agent. jcu.edu.au The precise regioselectivity would depend on the specific halogenating agent and reaction conditions.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. libretexts.org This reaction is a classic example of electrophilic aromatic substitution. For this compound, the nitro group would be directed to the positions most activated by the existing substituents. The strong electron-withdrawing nature of the nitro group makes the product less reactive towards further substitution.

Sulfonation: Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). rsc.org The reaction is reversible. The sulfonyl chloride group (-SO₂Cl) can also be introduced, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. orgsyn.org For instance, the conversion of thiols to sulfonyl chlorides can be achieved under aerobic and metal-free conditions. researchgate.net

Interactive Table: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Halogenation | X₂/FeX₃ (X=Cl, Br) | Halogenated this compound |

| Nitration | HNO₃/H₂SO₄ | Nitrated this compound |

| Sulfonation | SO₃/H₂SO₄ | This compound sulfonic acid |

Nucleophilic Reactions at the Thiol Group of this compound

The thiol group (-SH) is a versatile functional group that can participate in a variety of nucleophilic reactions. The sulfur atom in the thiol is a potent nucleophile, especially in its deprotonated thiolate form (R-S⁻). researchgate.net

The formation of thioethers (R-S-R') is a common reaction of thiols. acsgcipr.org This can be achieved through the alkylation of the thiol with an alkyl halide. The reaction typically proceeds via an Sₙ2 mechanism, where the thiolate anion acts as the nucleophile. chemistrysteps.com The high nucleophilicity of the thiolate allows for efficient reaction with a wide range of alkylating agents. chemistrysteps.com

In the context of this compound, deprotonation of the thiol group with a suitable base would generate the corresponding thiolate, which can then be reacted with an alkyl halide to yield a 3-fluoro-5-(methylthio)phenyl alkyl sulfide (B99878). The choice of base and solvent is crucial for the success of the reaction and to minimize side reactions.

Convergent synthetic strategies have been developed for the preparation of thioether-containing peptides, highlighting the importance of this functional group in medicinal chemistry. nih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry. nih.gov

Thiol-ene Reaction: The thiol-ene reaction is the addition of a thiol across a double bond (an ene) to form a thioether. wikipedia.org This reaction can be initiated by radicals or catalyzed by bases. alfa-chemistry.comrsc.org The radical-mediated reaction proceeds via a free-radical chain mechanism and typically results in the anti-Markovnikov addition of the thiol. wikipedia.org The base-catalyzed reaction involves the nucleophilic addition of a thiolate to an electron-deficient alkene (Michael addition). alfa-chemistry.com

Thiol-yne Reaction: The thiol-yne reaction is the addition of a thiol to an alkyne. rsc.org Similar to the thiol-ene reaction, it can proceed through either a radical or a nucleophilic mechanism. nih.govrsc.org A key feature of the thiol-yne reaction is that, under radical conditions, two thiol molecules can add to one alkyne, leading to the formation of a dithioether. rsc.orgresearchgate.net This reaction is highly efficient and has found numerous applications in materials science and bioconjugation. rsc.org Sunlight-mediated thiol-ene and thiol-yne reactions have also been developed as a green synthetic methodology. nih.gov

For this compound, both thiol-ene and thiol-yne reactions provide efficient pathways for the formation of C-S bonds and the synthesis of more complex molecules. The reactivity will depend on the nature of the alkene or alkyne partner.

Interactive Table: Comparison of Thiol-ene and Thiol-yne Reactions

| Feature | Thiol-ene Reaction | Thiol-yne Reaction |

|---|---|---|

| Reactants | Thiol + Alkene | Thiol + Alkyne |

| Product | Thioether | Vinyl sulfide or Dithioether |

| Mechanism | Radical or Nucleophilic | Radical or Nucleophilic |

| Stoichiometry (Radical) | 1:1 | Up to 2:1 (Thiol:Alkyne) |

| Key Advantage | High efficiency, "click" characteristics | Potential for double addition, creating crosslinks |

Oxidation-Reduction Chemistry of the Thiol Moiety

The thiol group is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Thiols can be oxidized to a variety of sulfur-containing functional groups. Mild oxidation, often with reagents like iodine or hydrogen peroxide, leads to the formation of disulfides (R-S-S-R). fiveable.me This is a common and important reaction, particularly in biological systems where disulfide bonds play a crucial role in protein structure. youtube.com

Further oxidation of thiols can yield sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific product depends on the strength of the oxidizing agent and the reaction conditions. The oxidation of thiols to sulfonyl chlorides, as mentioned earlier, is a synthetically useful transformation. researchgate.net Recently, sulfonyl fluorides have been shown to be potent and selective oxidants for the conversion of thiols to disulfides, a reaction that meets the criteria for "redox-click chemistry". chemrxiv.org

Reduction: The disulfide bond can be readily reduced back to two thiol groups. Common reducing agents for this transformation include zinc in acid, sodium borohydride, and phosphines. The reversible nature of the thiol-disulfide interconversion is a key aspect of its chemistry. youtube.com

The redox chemistry of the thiol group in this compound allows for its conversion to disulfides and other oxidized sulfur species, providing further avenues for the synthesis of new derivatives.

Metal-Mediated Transformations and Cross-Coupling Reactions of this compound

This compound is a valuable substrate in metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds, leading to the synthesis of diaryl and alkyl-aryl thioethers.

Buchwald-Hartwig C-S Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to form C-S bonds. wikipedia.orgorganic-chemistry.org In this context, this compound can act as the sulfur nucleophile, coupling with aryl halides or triflates to produce diaryl thioethers. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the thiolate, and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. wiley.com

Ullmann Condensation: The Ullmann condensation is a classic method for forming C-S bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with an aryl halide, typically at elevated temperatures. wikipedia.orgthermofisher.com Traditional Ullmann reactions often required stoichiometric amounts of copper, but modern protocols utilize catalytic amounts of copper salts, often in the presence of a ligand and a base in a polar solvent like DMF or NMP. wikipedia.orguu.nl The reaction is believed to proceed through a copper(I) thiolate intermediate. wikipedia.org

The table below summarizes typical conditions for these C-S cross-coupling reactions, adapted for this compound as a substrate.

| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig C-S Coupling | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., Xantphos, dppf) | K3PO4, Cs2CO3, or NaOt-Bu | Toluene, Dioxane | 80-120 °C |

| Ullmann C-S Condensation | CuI, Cu2O, or Cu powder (often with a ligand like phenanthroline or an amino acid) | K2CO3, Cs2CO3 | DMF, NMP, Pyridine | 100-210 °C |

In the context of organometallic catalysis, this compound primarily acts as a substrate or a precursor to a reactive intermediate. In the cross-coupling reactions described above, the deprotonated form of the thiol (the thiolate) serves as a nucleophilic substrate that participates directly in the catalytic cycle.

The sulfur atoms in this compound possess lone pairs of electrons, which could allow the molecule to act as a ligand , coordinating to a metal center. Thioethers are known to be hemilabile ligands, capable of reversible binding to a metal, which can be a useful property in catalyst design to stabilize intermediates while allowing for open coordination sites during the reaction nih.gov. The thiol group can also bind to metals, often as a thiolate anion. This dual functionality suggests its potential in the design of more complex catalytic systems where it might first coordinate to the metal and then undergo further transformation.

Detailed Reaction Kinetics and Thermodynamic Considerations for Key Transformations

Reaction Kinetics: The rates of C-S cross-coupling reactions are highly dependent on several factors:

Catalyst and Ligand: In Buchwald-Hartwig reactions, the choice of phosphine ligand significantly impacts the rates of oxidative addition and reductive elimination, which are often the rate-determining steps wiley.com. Electron-rich, bulky phosphines generally accelerate the reaction.

Substrate Electronics: The electronic nature of the coupling partners is critical. For this compound, the electron-withdrawing fluorine atom can increase the acidity of the thiol proton, facilitating the formation of the active thiolate nucleophile.

Temperature: Ullmann condensations are notoriously slow and typically require high temperatures (often >100-150 °C) to proceed at a reasonable rate, indicating a high activation energy barrier wikipedia.orgthermofisher.com. In contrast, modern palladium-catalyzed systems often operate under milder conditions.

Base and Solvent: The choice of base and solvent affects the solubility of the reactants and the concentration of the active nucleophile, thereby influencing the reaction kinetics.

The presence of the fluoro and methylthio groups on the aromatic ring of this compound will subtly influence these thermodynamic parameters compared to unsubstituted thiophenol, primarily by altering the bond dissociation energies of the C-S and S-H bonds through inductive and resonance effects.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Fluoro 5 Methylthiophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for delineating the molecular structure of 3-Fluoro-5-methylthiophenol by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group protons would appear as a singlet, while the thiol proton's chemical shift can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the methyl carbon, the three aromatic CH carbons, and the three aromatic quaternary carbons (C-F, C-S, and C-CH₃). The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, which would be split by the neighboring aromatic protons, providing valuable information about the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound This data is illustrative and based on typical chemical shift and coupling constant values for similar structural motifs. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Ar-H | 6.5 - 7.2 | m | 3JHH, nJHF |

| -CH₃ | ~2.3 | s | - | |

| -SH | 3.0 - 4.0 | br s | - | |

| Aromatic Protons | - | - | - | |

| ¹³C | Ar-C | 110 - 145 | - | nJCF |

| C-F | 160 - 165 | d | 1JCF ≈ 245 | |

| -CH₃ | ~20 | - | - | |

| Aromatic Carbons | - | - | - | |

| ¹⁹F | Ar-F | -110 to -120 | m | nJFH |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the aromatic protons, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals corresponding to the aromatic CH groups by linking them to their attached protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the S-H stretch of the thiol group, C-H stretches of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and a strong C-F stretching vibration.

Raman Spectroscopy: Raman spectroscopy would also reveal information about these functional groups, often providing stronger signals for non-polar bonds like the C-S bond.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is illustrative and based on typical vibrational frequencies for the indicated functional groups. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550 - 2600 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| C-S Stretch | 600 - 800 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula of this compound (C₇H₇FS). The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways could involve the loss of the thiol group, the methyl group, or cleavage of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Adducts

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, derivatization to a solid compound or the formation of a crystalline adduct could allow for analysis. X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, thus confirming the connectivity and stereochemistry of the molecule.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like this compound. GC separates the components of a mixture, and the mass spectrometer provides identification of each component based on its mass spectrum. This is a powerful tool for both qualitative and quantitative analysis and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile derivatives or if the compound is part of a non-volatile mixture. Different HPLC methods, such as reversed-phase chromatography, can be developed to achieve optimal separation. A UV detector is commonly used for aromatic compounds like this.

Computational and Theoretical Investigations of 3 Fluoro 5 Methylthiophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 3-Fluoro-5-methylthiophenol. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy structure on the potential energy surface.

Calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can precisely predict geometric parameters. nih.gov For the aromatic ring, the C-C bond lengths are typically calculated to be between the length of a standard single bond (1.54 Å) and a double bond (1.34 Å), which is characteristic of aromatic systems. nih.gov The C-F and C-S bond lengths are also key parameters determined in these optimizations.

Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often distributed around the electron-rich sulfur atom and the aromatic ring, while the LUMO may be more localized on the ring, influenced by the electron-withdrawing fluorine atom.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: These are representative values based on typical DFT calculations for similar substituted benzenes. Actual values may vary based on the specific functional and basis set used.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.36 Å |

| C-S Bond Length | ~1.77 Å |

| S-C (methyl) Bond Length | ~1.82 Å |

| C-S-H Bond Angle | ~96-100° |

| C-C-F Bond Angle | ~118-120° |

| C-C-S Bond Angle | ~120-124° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. uni-bonn.de DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For organofluorine compounds, predicting ¹⁹F chemical shifts is especially important. nih.gov Studies have evaluated various DFT functionals to find the best combination of accuracy and efficiency, with functionals like ωB97XD recommended for their performance in predicting ¹⁹F NMR shifts. rsc.orgresearchgate.net These calculations help in assigning peaks in complex experimental spectra and can be used to distinguish between different isomers or conformers.

Vibrational Frequencies: Theoretical calculations are also used to predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. DFT methods can calculate the harmonic vibrational modes of the molecule. nih.gov However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. To correct this, the calculated frequencies are typically multiplied by a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov This analysis allows for a detailed assignment of each vibrational mode, such as C-H stretching, C-F stretching, S-H bending, and aromatic ring vibrations, providing a complete understanding of the molecule's vibrational behavior. nih.gov

Table 2: Representative Predicted Spectroscopic Data for this compound

| Parameter | Method | Predicted Value |

| ¹⁹F Chemical Shift | DFT (GIAO) | Dependent on reference, but provides relative shifts |

| ¹³C Chemical Shift (C-F) | DFT (GIAO) | ~160-165 ppm |

| ¹³C Chemical Shift (C-S) | DFT (GIAO) | ~138-142 ppm |

| C-F Stretch Freq. (Scaled) | DFT (B3LYP) | ~1200-1250 cm⁻¹ |

| S-H Stretch Freq. (Scaled) | DFT (B3LYP) | ~2550-2600 cm⁻¹ |

| Aromatic C=C Stretch (Scaled) | DFT (B3LYP) | ~1580-1610 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling for this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this can involve modeling reactions such as nucleophilic aromatic substitution (SₙAr), where either the fluorine atom or a hydrogen atom is replaced. nih.govnih.gov

Using DFT, researchers can map out the entire potential energy surface of a reaction. This process involves:

Optimizing Geometries: Calculating the stable structures of the reactants, intermediates, products, and transition states.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. A true transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, which is directly related to the reaction rate.

For example, in an SₙAr reaction, a nucleophile would attack the carbon atom attached to the fluorine. researchgate.net Computational modeling can confirm whether this reaction proceeds in a single step or through a multi-step pathway involving a stable intermediate (a Meisenheimer complex). nih.gov This analysis provides fundamental insights into the molecule's reactivity and helps predict the feasibility and outcomes of chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: The methylthio (-SCH₃) and thiol (-SH) groups can rotate. MD simulations can explore the rotational energy barriers and identify the most populated conformations at a given temperature.

Study Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

Analyze Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can be used to study how they interact with each other, providing information on aggregation behavior and the nature of non-covalent interactions like hydrogen bonding or π-π stacking.

These simulations provide a bridge between the static picture from quantum chemical calculations and the macroscopic behavior observed in experiments. mdpi.com

Quantum Chemical Studies on Aromaticity and Substituent Effects of Fluorine and Methylthio Groups

The properties and reactivity of this compound are heavily influenced by the electronic effects of the fluorine and methylthio substituents on the benzene (B151609) ring. Quantum chemical studies can quantify these effects.

Fluorine Group: Fluorine is a highly electronegative atom, making it a strong σ-electron-withdrawing group through the inductive effect. However, it also has lone pairs that can be donated to the π-system of the ring (a +M or π-donating effect). Computational analysis of charge distribution (e.g., through Natural Bond Orbital, NBO, analysis) can dissect these competing effects and show that the inductive effect is dominant, withdrawing electron density from the ring. nih.gov

Computational studies can analyze how these substituents modulate the aromaticity of the benzene ring, for example, by calculating magnetic criteria (like Nucleus-Independent Chemical Shift, NICS) or by examining the delocalization of π-electrons. These investigations are crucial for understanding the regioselectivity of reactions, such as predicting which positions on the ring are most susceptible to electrophilic or nucleophilic attack. rsc.org

Applications of 3 Fluoro 5 Methylthiophenol in Advanced Organic Synthesis and Materials Chemistry

3-Fluoro-5-methylthiophenol as a Versatile Building Block for Complex Molecule Synthesis

The strategic placement of three different functional groups on the aromatic ring of this compound makes it a highly versatile precursor for the synthesis of complex organic molecules. Each functional group—thiol, fluorine, and methyl—offers a distinct reaction site, allowing for sequential and regioselective modifications. This versatility is particularly valuable in the construction of intricate molecular architectures, including those found in pharmaceuticals and other biologically active compounds.

The thiol group is a key functional handle that can undergo a variety of transformations. It can be readily alkylated, arylated, or acylated, and it can participate in addition reactions to carbon-carbon multiple bonds. Furthermore, the thiol group can be oxidized to form disulfides, sulfoxides, or sulfonic acids, each of which can serve as a stepping stone for further synthetic elaborations.

The fluorine atom imparts unique properties to the molecule, including increased metabolic stability and altered electronic characteristics. While generally less reactive than other halogens in nucleophilic aromatic substitution, its presence can direct the regioselectivity of electrophilic aromatic substitution reactions. Moreover, under specific conditions, the fluorine atom can be displaced by strong nucleophiles, a reaction that has been exploited in the synthesis of complex fluorinated molecules.

The methyl group, while seemingly simple, can also be functionalized. For instance, it can undergo free-radical halogenation to introduce a reactive handle for further modifications. The interplay of these three functional groups provides synthetic chemists with a powerful tool for the construction of a diverse array of complex molecules with tailored properties. While direct examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not yet widely reported in the literature, the known reactivity of similarly substituted thiophenols suggests its significant potential in this area. For instance, substituted thiophenols are utilized in the synthesis of fluorinated analogs of biologically active molecules like 5-aminolevulinic acid, where the thiol group is converted to a thioester to facilitate further transformations acs.org.

| Functional Group | Potential Reactions | Synthetic Utility |

| Thiol (-SH) | S-alkylation, S-arylation, S-acylation, Michael addition, Oxidation (to disulfide, sulfoxide, sulfonic acid) | Introduction of diverse side chains, formation of sulfur-containing heterocycles, linking molecular fragments. |

| Fluorine (-F) | Nucleophilic aromatic substitution (under forcing conditions), Directing group for electrophilic aromatic substitution | Modulation of electronic properties, enhancement of metabolic stability, introduction of fluorine into target molecules. |

| Methyl (-CH3) | Free-radical halogenation, Oxidation | Introduction of further functionalization points. |

Utilization in Ligand Synthesis for Organometallic Catalysis and Coordination Chemistry

The thiol group of this compound makes it an excellent candidate for the synthesis of ligands for organometallic catalysis and coordination chemistry. Thiolates, the deprotonated form of thiols, are known to form strong bonds with a wide variety of transition metals. The electronic properties of the resulting metal-ligand complexes can be fine-tuned by the other substituents on the aromatic ring.

The fluorine and methyl groups on this compound can influence the electron density at the sulfur atom, thereby modulating the donor properties of the ligand. The electron-withdrawing nature of the fluorine atom can decrease the electron-donating ability of the sulfur, which can be beneficial in certain catalytic applications where a more electron-deficient metal center is desired. Conversely, the electron-donating methyl group can enhance the electron-donating capacity of the sulfur atom. This ability to tune the electronic environment of the metal center is crucial for optimizing the activity and selectivity of organometallic catalysts.

While specific examples of ligands derived from this compound are not extensively documented, the broader class of substituted thiophenol-based ligands has been widely used in catalysis. For instance, thiophenol derivatives are employed in palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed transformations. The resulting metal complexes have shown applications in areas such as C-C and C-N bond formation. The unique substitution pattern of this compound offers the potential to create novel ligands with tailored steric and electronic properties for specific catalytic applications.

| Substituent | Electronic Effect | Potential Impact on Catalysis |

| Fluorine | Electron-withdrawing | Stabilizes low-valent metal centers, enhances catalyst stability. |

| Methyl | Electron-donating | Increases electron density on the metal, potentially enhancing catalytic activity. |

Precursor in the Development of Novel Organic Materials

The reactivity of the thiol and fluoro groups of this compound makes it a promising precursor for the development of novel organic materials with tailored properties.

Thiol-containing polymers are a class of materials with a wide range of applications, including as adhesives, coatings, and in biomedical devices. The thiol group can be incorporated into polymers either as a pendant group or within the polymer backbone. This compound can serve as a monomer or a chain-transfer agent in the synthesis of such polymers.

One of the key reactions for the synthesis of thiol-containing polymers is the "thiol-ene" reaction, which is a radical-mediated addition of a thiol to a carbon-carbon double bond. This compound could be utilized in such reactions to introduce its specific structural motif into a polymer chain.

Another important reaction is the "thiol-para-fluoro" reaction, a type of nucleophilic aromatic substitution where a thiol displaces a fluorine atom located para to an activating group. While the fluorine in this compound is not para to a strongly activating group, under certain conditions, it could potentially participate in polymerization reactions with appropriate comonomers. This reaction is a powerful tool for the post-polymerization modification of fluorinated polymers, allowing for the introduction of thiol-containing functionalities. This approach has been used to create functional polymers with diverse properties researchgate.netresearchgate.net.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. Thiol-based SAMs on gold surfaces are one of the most well-studied systems and have found applications in areas such as surface patterning, biosensing, and corrosion protection.

This compound is an ideal candidate for the formation of SAMs on gold and other noble metal surfaces due to the strong affinity of the thiol group for these metals. The resulting monolayer would present a surface decorated with fluoro and methyl groups. The presence of the fluorine atom is expected to impart a low surface energy to the monolayer, making it hydrophobic and potentially oleophobic. The ability to control the surface properties of materials at the molecular level is of great importance in many technological applications. While the self-assembly of this compound itself has not been specifically reported, the formation of SAMs from a wide variety of aromatic thiols is a well-established technique for surface modification .

| Material Type | Synthetic Approach | Potential Properties and Applications |

| Thiol-containing polymers | Thiol-ene polymerization, Thiol-para-fluoro reactions | Adhesives, coatings, high refractive index materials, responsive materials. |

| Self-assembled monolayers | Spontaneous adsorption on gold surfaces | Low energy surfaces, hydrophobic and oleophobic coatings, platforms for biosensors. |

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of specialty chemicals and agrochemicals. The introduction of fluorine and sulfur-containing moieties into organic molecules is a common strategy in the design of new agrochemicals, as these elements can enhance the biological activity and metabolic stability of the compounds.

The thiol group of this compound can be used to connect the aromatic ring to other molecular fragments, while the fluoro and methyl groups can be used to fine-tune the properties of the final product. For example, the thiol group can be reacted with electrophiles to form thioethers, which are common structural motifs in many agrochemicals.

Design and Synthesis of Derivatives for Specific Chemical Functions

The reactivity of this compound allows for the design and synthesis of a wide range of derivatives with specific chemical functions. By selectively modifying one or more of the functional groups, it is possible to create new molecules with tailored properties for a variety of applications.

For example, the thiol group can be converted into a more complex sulfur-containing functionality, such as a sulfone or a sulfonamide. These groups are known to have a wide range of biological activities and are present in many pharmaceutical drugs. The fluorine atom can be used as a handle for further functionalization through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The ability to create a library of derivatives from a single, versatile starting material is a powerful strategy in drug discovery and materials science. This compound provides an excellent platform for the application of this approach, and it is likely that new and interesting derivatives with valuable properties will be reported in the future. The synthesis of thio-functionalized compounds and their subsequent derivatization is a common strategy for creating novel bioactive molecules nih.gov.

Future Research Directions and Emerging Trends in 3 Fluoro 5 Methylthiophenol Chemistry

Exploration of Novel Catalytic Transformations Involving 3-Fluoro-5-methylthiophenol as Substrate or Catalyst Component

The presence of both a reactive thiol group and a C-F bond in this compound opens avenues for its use in a variety of catalytic transformations. Future research will likely focus on several key areas:

Cross-Coupling Reactions: The thiol group is an excellent handle for C-S cross-coupling reactions. Research into palladium-, nickel-, or copper-catalyzed couplings of this compound with aryl halides, vinyl halides, and other electrophiles could lead to the synthesis of a diverse array of functionalized thioethers. These products could serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, visible light-initiated cross-coupling reactions between thiophenols and aryl halides have been shown to be an effective method for forming C-S bonds, offering a green and economical synthetic route. rsc.org

C-F Bond Activation: The activation of typically inert C-F bonds is a burgeoning area of organometallic chemistry. nih.gov The fluorine substituent on the this compound ring could be a target for late-stage functionalization. Catalytic methods that selectively activate this C-F bond would provide a powerful tool for introducing new functional groups and creating complex molecular architectures. Nickel-catalyzed cross-coupling of fluorinated aromatic compounds with arylboronic acids has demonstrated the feasibility of such transformations. nih.gov

Asymmetric Catalysis: Chiral sulfur-containing molecules are valuable in medicinal chemistry and materials science. Future work could explore the use of this compound as a precursor to chiral ligands for asymmetric catalysis. The electronic properties imparted by the fluorine and methylthio groups could influence the stereoselectivity of catalytic reactions.

Catalyst Component: Beyond its role as a substrate, the unique electronic profile of this compound could be harnessed in the design of novel catalysts. For example, it could be incorporated into ligands for transition metal catalysts, where the fluorine and methylthio groups could tune the catalyst's reactivity and selectivity.

Integration of this compound in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry workflows represents a significant area for future development.

Safer Handling of Thiophenols: Thiophenols are known for their unpleasant odor and potential toxicity. Flow reactors can minimize operator exposure and allow for the in-situ generation and immediate consumption of reactive intermediates, thereby enhancing safety.

Precise Reaction Control: Microreactors provide excellent heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation in reactions involving this compound. The synthesis of substituted thiophenols and heterocyclic thiophenols has been successfully demonstrated using continuous flow reactors. patsnap.com

Multi-step Syntheses: Flow chemistry is well-suited for the telescoping of multi-step reaction sequences, where the output of one reactor is directly fed into the next. This approach can be used to develop efficient, automated syntheses of complex molecules starting from this compound, minimizing purification steps and reducing waste. The synthesis of marine drugs has showcased the potential of continuous flow methodologies for complex molecule synthesis. nih.gov

Sustainable Synthesis and Valorization Strategies for this compound

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more sustainable methods for the synthesis of this compound and its derivatives.

Greener Synthetic Routes: This includes the use of renewable starting materials, environmentally benign solvents, and catalyst systems that minimize waste. For example, catalyst- and additive-free thiol couplings in bio-based green solvents have been reported for the synthesis of disulfides. mdpi.com Metal-free synthesis of sulfonyl halides from thiols using oxygen as the terminal oxidant is another promising green approach. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. This can be achieved through the use of catalytic reactions and the avoidance of stoichiometric reagents.

Valorization of Derivatives: Research into the conversion of this compound and its derivatives into high-value products is crucial. This could involve exploring its use in the synthesis of functional polymers, advanced materials, and biologically active compounds. The aerobic oxidation of thiophenols to disulfides, which have applications in various industries, can be achieved using recyclable catalysts, presenting an economically viable and environmentally friendly process. mdpi.com

Computational Design of Novel Derivatives with Enhanced Chemical Reactivity or Material Properties

Computational chemistry provides a powerful tool for the in-silico design and evaluation of new molecules. The application of computational methods to this compound and its potential derivatives can accelerate the discovery of new functionalities.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different sites on the this compound molecule. This can help in designing selective reactions and predicting the outcomes of new transformations. Computational studies have been effectively used to analyze the substituent effects on the S-H bond dissociation energies of thiophenols, providing insights into their antioxidant capacity. researchgate.netnih.gov

Designing Functional Molecules: Computational screening can be employed to design derivatives of this compound with specific desired properties, such as enhanced binding affinity to a biological target or specific electronic properties for use in materials science. An automated computational workflow has been developed to screen the thiol reactivity of substituted alkenes, demonstrating the power of computational methods in predicting chemical reactivity. nih.govresearchgate.net

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and develop more efficient catalytic systems.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds Note: The following table presents a hypothetical comparison based on general principles of substituent effects. Actual experimental values may vary.

| Compound | pKa (Thiol) | Nucleophilicity of Sulfur | Susceptibility to Oxidation |

|---|---|---|---|

| Thiophenol | ~6.6 | Moderate | Moderate |

| 3-Fluorothiophenol | Lower | Lower | Higher |

| 3-Methylthiophenol | Higher | Higher | Lower |

| This compound | Intermediate | Intermediate | Intermediate |

Unexplored Applications in Advanced Chemical Technologies (e.g., sensing probes, analytical reagents, non-biological applications)

The unique electronic and chemical properties of this compound suggest its potential for use in a range of advanced chemical technologies beyond traditional synthetic chemistry.

Sensing Probes: The thiol group is known to interact with various analytes, including metal ions and reactive oxygen species. The fluorine and methylthio substituents can be used to tune the photophysical properties of a fluorescent probe based on the this compound scaffold. nih.gov The development of fluorescent probes for the specific detection of thiophenols is an active area of research, with applications in environmental and biological monitoring. daneshyari.comacs.org

Analytical Reagents: this compound could be developed as a derivatizing agent for the analysis of specific classes of compounds by techniques such as HPLC or mass spectrometry. The fluorine atom would provide a unique spectroscopic signature for detection.

Materials Science: Fluorinated aromatic compounds are widely used in materials science due to their unique properties, including thermal stability and hydrophobicity. nbinno.comresearchgate.net Derivatives of this compound could be explored for the development of novel polymers, liquid crystals, and organic electronic materials. nbinno.com The self-assembly of thiols on gold surfaces is a well-established technique for creating functionalized surfaces, and this compound could be used to create surfaces with tailored properties.

Table 2: Potential Applications of this compound in Advanced Technologies

| Application Area | Potential Role of this compound | Key Features to Exploit |

|---|---|---|

| Chemical Sensors | Core scaffold for fluorescent or colorimetric probes | Thiol reactivity, tunable electronics from F and SMe groups |

| Analytical Chemistry | Derivatizing agent for chromatography | Unique mass and spectroscopic signature (19F NMR) |

| Materials Science | Monomer for specialty polymers, component of liquid crystals | Thermal stability, hydrophobicity, self-assembly on surfaces |

| Nanotechnology | Surface modification of nanoparticles | Strong gold-sulfur interaction, tailored surface properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-methylthiophenol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) using 3-fluoro-5-methylbenzene derivatives with a thiolating agent (e.g., thiourea or NaSH). For example, fluorinated benzene precursors can react with thiourea under basic conditions (KOH/EtOH) to introduce the thiol group . Reaction temperature (80–120°C) and solvent polarity (DMF, ethanol) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the thiol product from byproducts like disulfides .

Q. How can researchers confirm the purity and structure of this compound experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and F NMR to verify substituent positions (e.g., fluorine at C3, methyl at C5). For example, the thiol proton (-SH) typically appears as a singlet at δ 1.5–2.5 ppm in DMSO-d6 .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 156.04 for CHFS).

- Elemental Analysis : Validate C, H, S, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C3 deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative coupling at the thiol group. Conversely, the methyl group at C5 provides steric hindrance, directing reactions to the para position relative to the thiol. For example, in Pd-catalyzed couplings, the thiol can act as a directing group, favoring C–S bond formation at C2 or C4 positions . Computational DFT studies (e.g., Gaussian 09) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate sulfur oxidation during storage or reactions involving this compound?

- Methodological Answer : To prevent disulfide formation:

- Storage : Use inert atmospheres (N/Ar) and antioxidants like BHT (butylated hydroxytoluene) at 2–5°C .

- Reaction Conditions : Employ reducing agents (e.g., TCEP or DTT) in situ during coupling reactions. For air-sensitive protocols, Schlenk-line techniques are advised .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in C NMR or IR spectra often arise from solvent effects or impurities. For validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.